N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]thiophene-2-carboxamide
Description
This compound features a hybrid heterocyclic scaffold combining a thiophene-2-carboxamide core with a 4-methyl-1,3-thiazol-2(3H)-ylidene moiety and a 3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl substituent. The Z-configuration at the thiazole-ylidene double bond is critical for its stereoelectronic properties, influencing binding interactions in biological systems .
Properties
Molecular Formula |
C18H14N4O3S2 |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
N-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C18H14N4O3S2/c1-10-14(27-18(19-10)21-16(23)13-4-3-9-26-13)17-20-15(22-25-17)11-5-7-12(24-2)8-6-11/h3-9H,1-2H3,(H,19,21,23) |
InChI Key |
GOMCRHWIXKNSRZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC=CS2)C3=NC(=NO3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]thiophene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 4-methoxybenzohydrazide and 2-bromo-4-methylthiazole. These intermediates undergo cyclization reactions to form the oxadiazole and thiazole rings, respectively. The final step involves the coupling of these intermediates with thiophene-2-carboxylic acid under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]thiophene-2-carboxamide. Research has shown that similar oxadiazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives with thiazole and oxadiazole moieties have demonstrated promising activity against breast and colon cancer cells, suggesting a potential pathway for developing novel anticancer drugs .
Mechanism of Action
The mechanism behind the anticancer activity involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins. These compounds may also inhibit key signaling pathways involved in tumor progression, such as the PI3K/Akt/mTOR pathway .
Antimicrobial Properties
Research has indicated that compounds containing the thiazole and oxadiazole structures possess antimicrobial activity against various pathogens. Specifically, derivatives similar to this compound have been tested against Gram-positive and Gram-negative bacteria. The results suggest that these compounds can disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
Anti-inflammatory Effects
Compounds with similar structural frameworks have shown potential anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests that this compound may also contribute to therapeutic strategies for inflammatory diseases .
Synthesis and Structural Modifications
The synthesis of this compound can be achieved through various methods including cyclization reactions involving isothiocyanates and hydrazones. Structural modifications can enhance its biological activity and selectivity .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Structural Comparison
The compound’s uniqueness lies in its integration of three pharmacophoric elements:
- Thiophene-2-carboxamide : A common motif in kinase inhibitors (e.g., ’s pyridinyl-thiazole carboxamides).
- 1,3-Thiazol-2(3H)-ylidene : A resonance-stabilized system that enhances π-π stacking with aromatic residues in target proteins .
- 1,2,4-Oxadiazole : A bioisostere for ester or amide groups, improving metabolic stability compared to compounds with labile functional groups .
Table 1: Structural Comparison with Analogous Compounds
Key Differences :
- ’s thiophene carboxamides employ chloroacetyl chloride for functionalization, whereas the target compound’s 4-methoxyphenyl group may require Ullmann or Buchwald-Hartwig coupling for aryl introduction.
- The Z-configuration in the thiazole-ylidene moiety demands stereoselective synthesis, contrasting with the tautomerism observed in ’s triazole-thiones.
Table 2: Activity Comparison
Biological Activity
N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]thiophene-2-carboxamide is a complex organic compound recognized for its diverse structural features and potential biological activities. This compound combines several functional groups, including oxadiazole and thiazole rings, which are known for their therapeutic properties. The molecular formula is with a molecular weight of approximately 398.5 g/mol.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing primarily on its anticancer properties. The presence of the thiazole and oxadiazole moieties contributes significantly to its pharmacological effects.
Anticancer Activity
Research indicates that compounds containing thiazole and oxadiazole rings exhibit notable cytotoxicity against various cancer cell lines. For instance, compounds similar to N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene] have shown promising results in inhibiting cell proliferation and inducing apoptosis.
Key Findings:
- Cytotoxicity : The compound demonstrated significant cytotoxicity with IC50 values comparable to standard chemotherapeutics like doxorubicin. For example, related thiazole compounds showed IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against cancer cell lines .
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to interact with specific cellular targets involved in cell cycle regulation and apoptosis pathways. Molecular dynamics simulations have suggested that these compounds interact with proteins primarily through hydrophobic contacts .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that specific substitutions on the thiazole and oxadiazole rings enhance biological activity:
- Methyl Substitution : The presence of an electron-donating methyl group at position 4 of the phenyl ring increases cytotoxicity .
- Oxadiazole Ring : The oxadiazole moiety is crucial for maintaining the biological activity due to its role in electron delocalization .
Case Studies
Several case studies highlight the efficacy of similar compounds in preclinical models:
- Thiazole Derivatives : A study on thiazole derivatives indicated that modifications at specific positions lead to enhanced anticancer properties against human glioblastoma and melanoma cell lines .
- High-throughput Screening : Another investigation identified novel thiazole-based inhibitors through high-throughput screening, demonstrating micromolar inhibition against mitotic kinesins involved in cancer cell division .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
